molecular formula C20H21FN6O2 B11281183 5-amino-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11281183
M. Wt: 396.4 g/mol
InChI Key: XZGTYWAYGYWLNU-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the carbamoyl group via amidation reactions.

    Substitution Reactions: Incorporation of the fluorine and methyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents such as halogens or alkyl groups.

Scientific Research Applications

5-AMINO-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with varying functional groups. Examples include:

    1,2,3-Triazole-4-carboxamide derivatives: Compounds with different substituents on the triazole ring.

    Fluorophenyl carbamoyl derivatives: Compounds with variations in the fluorophenyl group.

Uniqueness

The uniqueness of 5-AMINO-1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21FN6O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-amino-1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C20H21FN6O2/c1-13-7-8-15(11-16(13)21)24-17(28)12-27-19(22)18(25-26-27)20(29)23-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12,22H2,1H3,(H,23,29)(H,24,28)

InChI Key

XZGTYWAYGYWLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)F

Origin of Product

United States

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